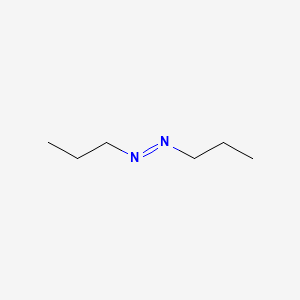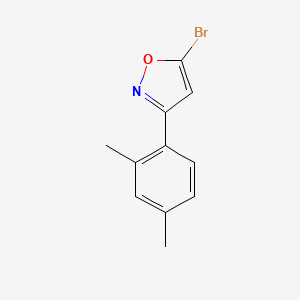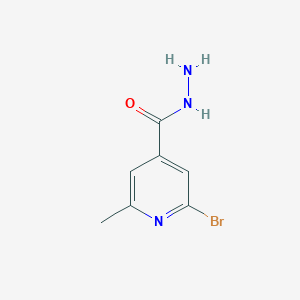
2-Bromo-6-methylpyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarboxylicacid,2-bromo-6-methyl-,hydrazide(9CI) is a chemical compound with the molecular formula C7H8BrN3O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 6-position, and a hydrazide functional group at the carboxylic acid position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylicacid,2-bromo-6-methyl-,hydrazide(9CI) typically involves the bromination of 6-methylpyridine-2-carboxylic acid followed by the conversion of the resulting 2-bromo-6-methylpyridine-4-carboxylic acid to its hydrazide derivative. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The hydrazide formation is achieved by reacting the brominated carboxylic acid with hydrazine hydrate under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxylicacid,2-bromo-6-methyl-,hydrazide(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, reduction may produce amines, and substitution or coupling reactions may result in various substituted pyridine derivatives .
Scientific Research Applications
4-Pyridinecarboxylicacid,2-bromo-6-methyl-,hydrazide(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxylicacid,2-bromo-6-methyl-,hydrazide(9CI) depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine and hydrazide groups can interact with specific amino acid residues in the enzyme, leading to inhibition of enzyme activity. The compound may also interact with other molecular targets such as receptors or ion channels, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinecarboxylicacid,2-chloro-6-methyl-,hydrazide: Similar structure but with a chlorine atom instead of bromine.
4-Pyridinecarboxylicacid,2-bromo-6-ethyl-,hydrazide: Similar structure but with an ethyl group instead of a methyl group.
4-Pyridinecarboxylicacid,2-bromo-6-methyl-,amide: Similar structure but with an amide group instead of a hydrazide group.
Uniqueness
4-Pyridinecarboxylicacid,2-bromo-6-methyl-,hydrazide(9CI) is unique due to the presence of both bromine and hydrazide functional groups, which confer specific reactivity and biological activity.
Properties
CAS No. |
25462-93-5 |
|---|---|
Molecular Formula |
C7H8BrN3O |
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-bromo-6-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H8BrN3O/c1-4-2-5(7(12)11-9)3-6(8)10-4/h2-3H,9H2,1H3,(H,11,12) |
InChI Key |
WPPIXMGCGJAAGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


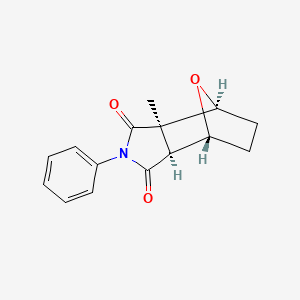
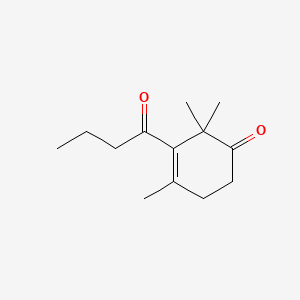
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione](/img/structure/B13800789.png)
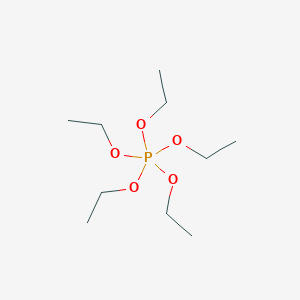

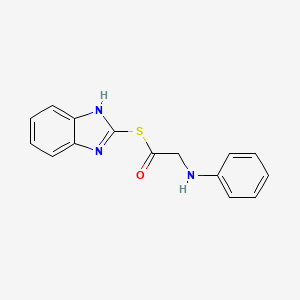
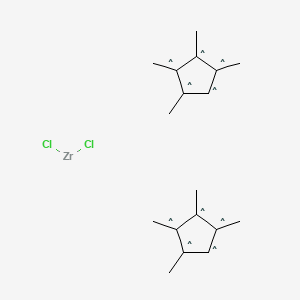
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)
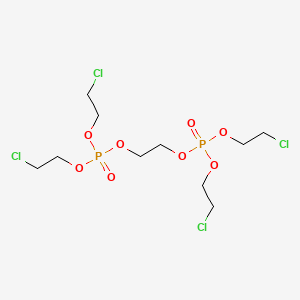
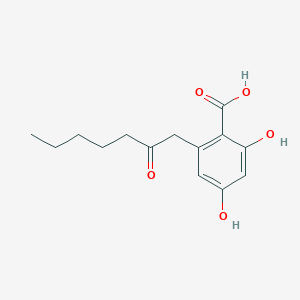
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
